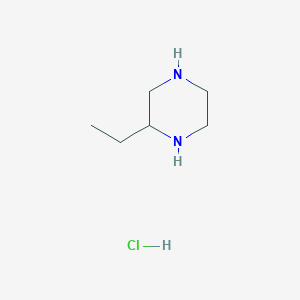

2-Ethyl piperazine hydrochloride

Descripción general

Descripción

2-Ethylpiperazine is a useful reactant for the synthesis of bis [thiazolopyrimidinone]piperazines through aza-?Wittig reaction/heterocyclization . It is also used in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis

2-Ethyl piperazine hydrochloride is a white to cream-colored needles or powder . The physical properties such as density, viscosity, and coefficient of thermal expansion of aqueous solutions of Piperazine were experimentally measured for a wide range of temperature .Aplicaciones Científicas De Investigación

Synthesis of Antihypertensive Agents

An improved process for synthesizing N-(2,3-Dihydrobenzo[1,4]Dioxin-2-Carbonyl)Piperazine, a crucial intermediate in producing the antihypertensive drug Doxazosin, involves the use of ethyl piperazine derivatives. This method offers higher yields and is a significant step in developing medications for treating hypertension and benign prostatic hyperplasia (BPH) (Ramesh, Reddy, & Reddy, 2006).

Development of Therapeutic Agents

Piperazine hydrochloride derivatives, including 2-Ethyl Piperazine Hydrochloride, have been explored for their potential in developing long-acting therapeutic agents for cocaine abuse treatment. These derivatives exhibit significant enantioselectivity and affinity towards the dopamine transporter, which is crucial for modulating dopamine levels in the brain, a key factor in addiction therapy (Hsin et al., 2002).

Antibacterial Compound Synthesis

Research on 7-piperazinylquinolones containing a functionalized 2-(furan-3-yl)ethyl moiety attached to the piperazine ring has shown that these compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests the utility of 2-Ethyl Piperazine Hydrochloride derivatives in developing new antibacterial agents (Foroumadi et al., 2007).

Carbon Dioxide Capture

Piperazine-based solutions, including those derived from 2-Ethyl Piperazine, have shown promise in carbon dioxide capture technologies due to their resistance to thermal degradation and oxidation. This makes them advantageous for use in absorption/stripping processes aimed at reducing CO2 emissions, contributing to environmental sustainability efforts (Freeman, Davis, & Rochelle, 2010).

Safety And Hazards

Direcciones Futuras

There is a novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives which can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .

Propiedades

IUPAC Name |

2-ethylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIHMYOOFAOMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627684 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl piperazine hydrochloride | |

CAS RN |

259808-09-8 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)